molecular formula C18H19NO3S B15292241 N-Acetyl-S-(diphenylmethyl)-L-cysteine CAS No. 19595-55-2

N-Acetyl-S-(diphenylmethyl)-L-cysteine

Cat. No.: B15292241
CAS No.: 19595-55-2
M. Wt: 329.4 g/mol
InChI Key: MYQUWNQMNNVURG-INIZCTEOSA-N
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Description

N-Acetyl-S-(diphenylmethyl)-L-cysteine is an organic compound belonging to the class of N-acyl-alpha amino acids. This compound is characterized by the presence of an acetyl group attached to the sulfur atom of L-cysteine, with a diphenylmethyl group further modifying the structure. It is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(diphenylmethyl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the diphenylmethyl group. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with diphenylmethyl chloride in the presence of a base such as sodium hydroxide to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(diphenylmethyl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the acetyl group, yielding L-cysteine derivatives.

    Substitution: The diphenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: L-cysteine derivatives.

    Substitution: Various substituted cysteine derivatives depending on the nucleophile used.

Scientific Research Applications

N-Acetyl-S-(diphenylmethyl)-L-cysteine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-S-(diphenylmethyl)-L-cysteine involves its interaction with various molecular targets and pathways. The acetyl group can be cleaved enzymatically, releasing L-cysteine, which can then participate in various metabolic processes. The diphenylmethyl group may influence the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-S-(diphenylmethyl)-L-cysteine is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, binding affinity, and overall bioactivity compared to other cysteine derivatives.

Properties

CAS No.

19595-55-2

Molecular Formula

C18H19NO3S

Molecular Weight

329.4 g/mol

IUPAC Name

(2R)-2-acetamido-3-benzhydrylsulfanylpropanoic acid

InChI

InChI=1S/C18H19NO3S/c1-13(20)19-16(18(21)22)12-23-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16-17H,12H2,1H3,(H,19,20)(H,21,22)/t16-/m0/s1

InChI Key

MYQUWNQMNNVURG-INIZCTEOSA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(=O)NC(CSC(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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